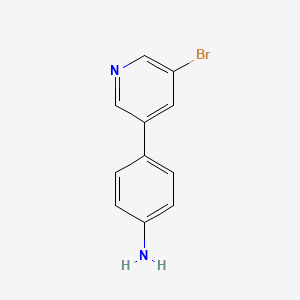

4-(5-Bromopyridin-3-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

4-(5-bromopyridin-3-yl)aniline |

InChI |

InChI=1S/C11H9BrN2/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H,13H2 |

InChI Key |

ZROLVUVFGZZASE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 5 Bromopyridin 3 Yl Aniline

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound is contingent upon the efficient preparation of its precursors. These intermediates must possess the necessary functional groups positioned for subsequent coupling reactions.

The pyridine (B92270) core of the target molecule is derived from a substituted 3-bromopyridine (B30812), most commonly 3,5-dibromopyridine (B18299). This precursor provides the necessary electrophilic sites for cross-coupling reactions, with one bromine atom acting as a leaving group while the other remains in the final product.

The synthesis of 3,5-dibromopyridine is typically achieved through the direct bromination of pyridine. guidechem.com This electrophilic substitution reaction requires controlled conditions and often employs a Lewis acid catalyst to facilitate the selective bromination at the 3- and 5-positions of the pyridine ring. guidechem.com The starting material, pyridine, is commercially available, making this a common industrial preparation method. guidechem.com

Further functionalization can be achieved starting from 3,5-dibromopyridine. For instance, microwave-assisted reactions with various amines can selectively substitute one of the bromine atoms to yield 3-amino-5-bromopyridine (B85033) derivatives. clockss.org This demonstrates the ability to selectively functionalize one of the C-Br bonds, which is a key strategy for synthesizing the target molecule.

| Precursor | Starting Material(s) | Reagents/Conditions | Typical Yield | Reference |

| 3,5-Dibromopyridine | Pyridine | Bromine, Lewis acid catalyst | Moderate to Good | guidechem.com |

| 3,5-Dibromopyridine-N-oxide | 3,5-Dibromopyridine | Hydrogen peroxide, Trifluoroacetic acid | 85% | google.com |

| 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 3,5-Dibromopyridine, Pyrrolidine | Microwave heating, NMP/Toluene, 180 °C | 55% | clockss.org |

This table summarizes methods for synthesizing key 3-bromopyridine precursors.

The aniline (B41778) portion of the target molecule is typically introduced using an aminophenyl intermediate that is functionalized for cross-coupling. For Suzuki-Miyaura coupling, the most common intermediate is 4-aminophenylboronic acid or its more stable ester derivatives, such as the pinacol (B44631) ester.

The synthesis of 4-aminophenylboronic acid often starts from 4-bromoaniline (B143363) or 4-iodoaniline. ontosight.aiclockss.org A practical, scalable process involves protecting the amine group of 4-bromoaniline, for example with a diphenylmethylidene group, followed by a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester like trimethyl borate or isopropoxy pinacol borane. clockss.orgresearchgate.net Deprotection then yields the desired aminophenylboronic acid derivative. clockss.org These intermediates are versatile building blocks in organic synthesis. ontosight.ai

| Intermediate | Starting Material(s) | Key Reagents/Steps | Key Features | Reference |

| 4-Aminophenylboronic acid (4-APBA) | 4-Iodoaniline | 1. Palladium-catalyzed reaction with bis(pinacolato)diboron (B136004) 2. Hydrolysis | Versatile building block for Suzuki-Miyaura reactions. | ontosight.ai |

| 4-Aminophenylboronic acid pinacol ester | 4-Bromoaniline | 1. Protection of amine (e.g., with diphenyl ketone) 2. Metal-halogen exchange (e.g., with lithium trialkylmagnesiate) 3. Esterification and deprotection | Improved stability and scalability for kilogram quantities. | clockss.orgresearchgate.net |

This table outlines common synthetic routes for aminophenyl intermediates used in cross-coupling reactions.

Carbon-Nitrogen Bond Formation Strategies

The direct formation of the C-N bond between the pyridine and aniline rings is a highly efficient strategy.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has revolutionized the synthesis of arylamines by allowing the direct coupling of aryl halides with amines. wikipedia.orgrug.nl

The Buchwald-Hartwig amination provides a direct route to 4-(5-Bromopyridin-3-yl)aniline by coupling 3,5-dibromopyridine with aniline. This reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) enabling the coupling of a wide range of substrates under milder conditions. wikipedia.orgrug.nl

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org For the synthesis of 4-(5-Bromopyridin-3-yl)aniline, careful control of stoichiometry and reaction conditions is necessary to achieve mono-amination of 3,5-dibromopyridine, leaving the second bromine atom intact. Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used. beilstein-journals.org

| Component | Examples | Function | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, forms the active Pd(0) species. | beilstein-journals.org |

| Ligand | XPhos, BINAP, DPPF | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. | beilstein-journals.org |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate and outcome. | rug.nlsemanticscholar.org |

This table presents typical components used in Buchwald-Hartwig amination reactions for C-N bond formation.

Carbon-Carbon Bond Formation Strategies

An alternative approach involves first forming the biaryl carbon skeleton via a C-C coupling reaction, followed by the introduction of the amino group if it is not already present on the precursor.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govethz.ch In the context of synthesizing 4-(5-Bromopyridin-3-yl)aniline, this reaction would involve the coupling of a pyridine-containing halide with an aniline-containing organoboron compound.

Specifically, the reaction would couple 3,5-dibromopyridine with 4-aminophenylboronic acid or its pinacol ester. ontosight.ai Similar to the Buchwald-Hartwig reaction, this process is catalyzed by a palladium(0) species and requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step. rsc.orgresearchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond. mdpi.com

By carefully controlling the reaction conditions, one of the bromine atoms on 3,5-dibromopyridine can be selectively coupled, yielding the desired 4-(5-Bromopyridin-3-yl)aniline. An example of a similar selective coupling involves the reaction of 3,5-dibromopyridine with 4-ethoxycarbonylphenylboronic acid, which proceeds using a Pd(PPh₃)₄ catalyst. rsc.org This demonstrates the feasibility of selective mono-arylation at the 3-position of the pyridine ring.

| Component | Examples | Function | Reference |

| Aryl Halide | 3,5-Dibromopyridine | Electrophilic coupling partner. | rsc.org |

| Organoboron Reagent | 4-Aminophenylboronic acid, 4-Aminophenylboronic acid pinacol ester | Nucleophilic coupling partner. | ontosight.aiclockss.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, PdXPhosG2 | Catalyzes the C-C bond formation. | rsc.orgrsc.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. | rsc.orgresearchgate.net |

| Solvent | Dioxane/Water, Toluene, Ethanol | Provides the medium for the reaction. | rsc.orgresearchgate.netrsc.org |

This table details the key components for the Suzuki-Miyaura cross-coupling reaction to synthesize the target biaryl structure.

Copper-Catalyzed N-Arylation Methods

While the title compound, 4-(5-Bromopyridin-3-yl)aniline, features a C-C linkage between the aromatic rings, the user-specified heading "Copper-Catalyzed N-Arylation Methods" points towards the broader class of copper-catalyzed cross-coupling reactions, which includes both C-N (N-arylation) and C-C bond formation. The classical N-arylation reactions, such as the Ullmann condensation and Chan-Lam coupling, are pivotal for creating C-N bonds. nih.govmdpi.com However, for the synthesis of this specific biaryl compound, the focus shifts to copper-catalyzed C-C coupling, which serves as an alternative to the more common palladium-catalyzed methods like the Suzuki-Miyaura coupling.

Copper-catalyzed cross-coupling reactions for C-C bond formation have gained traction due to the lower cost and different reactivity profile of copper compared to palladium. These reactions can be adapted to synthesize 4-(5-Bromopyridin-3-yl)aniline, typically by coupling a pyridine derivative with an aniline derivative. For instance, the reaction could involve an organoboron reagent, such as 4-aminophenylboronic acid, and an aryl halide like 3,5-dibromopyridine, using a suitable copper catalyst system.

Key components of these copper-catalyzed systems include a copper source (e.g., CuI, Cu(OAc)₂, CuCl), a ligand, a base, and a suitable solvent. rsc.orgresearchgate.net The ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. A variety of ligands have been found to be effective, including diamines, amino acids, phenanthrolines, and phosphines. mdpi.comresearchgate.netnih.gov

The reaction conditions for copper-catalyzed C-C couplings can vary significantly based on the specific substrates and catalytic system employed. The table below summarizes representative conditions for copper-catalyzed cross-coupling reactions that are analogous to the synthesis of 4-(5-Bromopyridin-3-yl)aniline.

| Reactant A | Reactant B | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Halide | Amine | CuI | trans-1,2-diaminocyclohexane | K₂CO₃ | 1,4-Dioxane | 110 | 66 | |

| Aryl Boronic Acid | Benzamidine | Cu(OAc)₂ | None | NaOPiv | Toluene | RT | Good-Excellent | nih.gov |

| Aryl Iodide | 3-Aminophenol | CuI | Picolinic acid | K₃PO₄ | DMSO | RT | Excellent | nih.gov |

| Aryl Bromide | Aniline | CuI | 6-hydroxypicolinhydrazide | K₂CO₃ | Methanol/Ethanol | RT | Very Good | chemrxiv.org |

| Aryl Bromide | Amino Acid | CuI | 2-isobutyrylcyclohexanone | K₂CO₃ | Water | 90 (MW) | High | rsc.org |

Nucleophilic Aromatic Substitution Pathways (if applicable to specific precursors)

Nucleophilic Aromatic Substitution (SₙAr) presents a potential, though challenging, pathway for synthesizing precursors to 4-(5-bromopyridin-3-yl)aniline. The SₙAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. govtpgcdatia.ac.innptel.ac.in

For this specific target molecule, a direct SₙAr reaction faces significant hurdles. The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack. However, this activation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the ring nitrogen. The desired C-C bond formation is at the C3 position, which is not electronically activated for nucleophilic attack. nptel.ac.inacs.org Attempting a direct substitution of a bromine atom at the C3 position of 3,5-dibromopyridine with an aniline-based nucleophile would be difficult under standard SₙAr conditions.

An alternative SₙAr strategy could involve reversing the roles of the nucleophile and electrophile or using highly activated precursors. For example:

Using an Activated Aniline Precursor: One could react a pyridyl-based nucleophile (e.g., a pyridyl organometallic reagent) with a highly activated aniline derivative, such as 4-fluoro-1-nitrobenzene. The nitro group strongly activates the ring for SₙAr. After the coupling reaction, the nitro group can be reduced to the required amino group of the aniline moiety.

Using an Activated Pyridine Precursor: While less common, it might be possible to synthesize a pyridine ring that is heavily substituted with electron-withdrawing groups to activate the C3 position for a nucleophilic attack.

The viability of SₙAr is highly dependent on the electronic properties of the specific precursors. The presence of strong electron-withdrawing groups para or ortho to the leaving group is generally a prerequisite for a successful reaction. nptel.ac.in

Stereoselective Synthesis Considerations (if applicable to chiral intermediates or reactions)

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over another. upol.cz The target molecule, 4-(5-bromopyridin-3-yl)aniline, is achiral and possesses a plane of symmetry that bisects the pyridine and aniline rings.

Furthermore, the molecule does not exhibit atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. This phenomenon typically requires bulky substituents in the positions ortho to the bond connecting the two aromatic rings, which would create a significant energy barrier to rotation. In 4-(5-bromopyridin-3-yl)aniline, the ortho positions to the C-C bond (C2 and C6 on the pyridine ring, and C3 and C5 on the aniline ring) are occupied by hydrogen atoms, which are too small to restrict rotation.

Given that the final product is achiral and lacks atropisomers, stereoselective synthesis is not a primary consideration for its preparation. While chiral ligands or catalysts might be employed in certain synthetic steps, they would not influence the stereochemistry of the final, achiral product. beilstein-journals.orgrsc.org

Mechanistic Investigations of Coupling Reactions Leading to 4-(5-Bromopyridin-3-yl)aniline

The most common and well-studied method for forming the C-C bond in biaryl systems like 4-(5-bromopyridin-3-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. Although typically palladium-catalyzed, its mechanism provides a fundamental framework for understanding related cross-coupling processes. libretexts.orgmdpi-res.com

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3,5-dibromopyridine), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming an organopalladium complex. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organoboron compound (e.g., 4-aminophenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of this transfer, whether through a boronate or an oxo-palladium pathway, has been a subject of detailed study. rsc.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

For copper-catalyzed cross-coupling reactions, the mechanism is less universally agreed upon and can vary depending on the specific catalytic system. Proposed mechanisms often involve different oxidation states of copper, such as Cu(I)/Cu(III) or Cu(0)/Cu(II) cycles. rsc.orgbeilstein-journals.org A plausible pathway analogous to the Ullmann reaction might involve:

Coordination of the aryl halide and the nucleophilic partner to the copper center.

An oxidative addition step, potentially leading to a Cu(III) intermediate.

Reductive elimination from the Cu(III) species to form the C-C bond and regenerate a Cu(I) catalyst.

Mechanistic studies for these reactions are complex but essential for optimizing reaction conditions and expanding the substrate scope.

Chemical Reactivity and Transformations of 4 5 Bromopyridin 3 Yl Aniline

Reactivity at the Aniline (B41778) Nitrogen

The primary amino group attached to the phenyl ring behaves as a potent nucleophile and a base, typical of aromatic amines. Its reactivity can be modulated by the electronic effects of the biaryl system. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

The aniline nitrogen of 4-(5-bromopyridin-3-yl)aniline can readily undergo acylation and sulfonylation. These reactions are fundamental in organic synthesis, often employed to protect the amino group or to introduce new functional moieties.

Acylation Reactions: Acylation of anilines is a standard procedure to form amides. This transformation is typically achieved by reacting the aniline with acylating agents such as acid chlorides or anhydrides in the presence of a base. The acylation of the amino group in 4-(5-bromopyridin-3-yl)aniline converts the highly activating amino group into a less activating N-acetyl group. libretexts.org This modification reduces the nucleophilicity of the nitrogen and can be used strategically in multi-step syntheses to direct further electrophilic aromatic substitution on the aniline ring. libretexts.orgpearson.com For instance, reaction with acetic anhydride (B1165640) would yield N-(4-(5-bromopyridin-3-yl)phenyl)acetamide. youtube.com

Sulfonylation Reactions: Similarly, sulfonylation involves the reaction of the aniline with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to yield a sulfonamide. libretexts.org Recent advancements have enabled the sulfonylation of anilines under mild conditions, for example, using sulfonyl fluorides or sodium sulfinates mediated by visible-light photoredox catalysis. chemistryviews.orgmdpi.comfrontiersin.org These methods offer high functional group tolerance, which would be advantageous for a molecule like 4-(5-bromopyridin-3-yl)aniline. chemistryviews.org The resulting sulfonamide linkage is a key structural motif in many pharmaceutically active compounds.

A plausible reaction scheme for these transformations is presented below.

| Reactant | Reagent | Product | Transformation |

| 4-(5-Bromopyridin-3-yl)aniline | Acetic Anhydride | N-(4-(5-bromopyridin-3-yl)phenyl)acetamide | Acylation |

| 4-(5-Bromopyridin-3-yl)aniline | p-Toluenesulfonyl chloride | N-(4-(5-bromopyridin-3-yl)phenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation and Arylation Reactions

Direct functionalization of the aniline nitrogen through C-N bond formation provides access to secondary and tertiary amines.

Alkylation Reactions: N-alkylation of anilines can be accomplished using various methods, including the "hydrogen borrowing" methodology, which employs alcohols as alkylating agents with transition metal catalysts (e.g., based on Mn(I) or Co). rsc.orgresearchgate.net This sustainable process generates water as the only byproduct. rsc.orgresearchgate.net Alternatively, alkyl halides can be used, though this method risks over-alkylation. For 4-(5-bromopyridin-3-yl)aniline, reaction with an alcohol like benzyl (B1604629) alcohol under appropriate catalytic conditions would yield the N-benzylated product. rsc.org

Arylation Reactions: The N-arylation of anilines is a powerful tool for synthesizing diarylamines and is typically achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. beilstein-journals.orgorganic-chemistry.orgresearchgate.netmdpi.com The Chan-Lam coupling utilizes arylboronic acids as the aryl source in the presence of a copper catalyst. researchgate.net The Buchwald-Hartwig reaction employs aryl halides or triflates with a palladium catalyst and a suitable phosphine (B1218219) ligand. beilstein-journals.orgmdpi.com These methods would allow for the coupling of an additional aryl or heteroaryl group to the aniline nitrogen of 4-(5-bromopyridin-3-yl)aniline.

Formation of Imine and Schiff Base Derivatives

The primary amino group of 4-(5-bromopyridin-3-yl)aniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.comnanobioletters.comimist.ma This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, followed by dehydration. redalyc.org

The synthesis is often straightforward, sometimes requiring reflux in a solvent like ethanol. jocpr.com The resulting C=N double bond of the Schiff base is a versatile functional group itself, and the products are important in coordination chemistry and as intermediates for the synthesis of other heterocyclic compounds. internationaljournalcorner.comresearchgate.net The reaction of 4-(5-bromopyridin-3-yl)aniline with a substituted benzaldehyde, for example, would produce a new Schiff base with an extended conjugated system. Research on analogous compounds, such as 4-bromoaniline (B143363), has demonstrated their effective use in synthesizing stable Schiff bases. internationaljournalcorner.comnih.gov

The general reaction for Schiff base formation is shown below.

| Aniline Reactant | Carbonyl Reactant | Product |

| 4-(5-Bromopyridin-3-yl)aniline | Benzaldehyde | (E)-N-benzylidene-4-(5-bromopyridin-3-yl)aniline |

| 4-(5-Bromopyridin-3-yl)aniline | 4-Methoxybenzaldehyde | (E)-4-(5-bromopyridin-3-yl)-N-(4-methoxybenzylidene)aniline |

| 4-(5-Bromopyridin-3-yl)aniline | Acetophenone | (E)-N-(1-phenylethylidene)-4-(5-bromopyridin-3-yl)aniline |

Reactivity at the Bromine Atom

The bromine atom at the C5 position of the pyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the molecular structure. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity under mild conditions. rsc.orgresearchgate.net For substrates like 4-(5-bromopyridin-3-yl)aniline, the bromine atom serves as an excellent handle for such transformations.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It involves the cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. nih.govnih.gov The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid coupling partners. nih.govunimib.it

In the case of 4-(5-bromopyridin-3-yl)aniline, the C-Br bond on the pyridine ring can be selectively coupled with various aryl- or heteroarylboronic acids. This reaction proceeds without interfering with the aniline moiety, highlighting the chemoselectivity of the process. nih.gov The typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, RuPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture such as dioxane/water. beilstein-journals.orgresearchgate.net This reaction allows for the synthesis of complex tri- and tetra-aryl structures, which are prevalent in materials science and medicinal chemistry.

Below is a table of representative Suzuki-Miyaura coupling reactions with 4-(5-bromopyridin-3-yl)aniline.

| Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(5-Phenylpyridin-3-yl)aniline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(5-(4-Methoxyphenyl)pyridin-3-yl)aniline |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 4-(5-(Thiophen-2-yl)pyridin-3-yl)aniline |

| Pyridine-4-boronic acid | CataXCium A Pd G3 | K₃PO₄ | 4-(5-(Pyridin-4-yl)pyridin-3-yl)aniline |

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. chemistrysteps.com Any electrophilic attack requires forcing conditions and is generally directed to the 3- and 5-positions. In 4-(5-bromopyridin-3-yl)aniline, the 3- and 5-positions are already substituted.

The remaining open positions on the pyridine ring are C2, C4, and C6.

The C4 position is sterically hindered by the adjacent aniline group.

The C2 and C6 positions are the most electron-deficient in a pyridine ring and thus the most disfavored for EAS.

Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated, forming a pyridinium (B92312) ion. This places a positive charge on the ring system, further deactivating it towards attack by an electrophile. Therefore, electrophilic aromatic substitution directly on the pyridine moiety of 4-(5-bromopyridin-3-yl)aniline is highly unlikely to occur under standard conditions. In contrast, the aniline ring is highly activated towards EAS, and reactions would occur preferentially at the ortho positions relative to the amino group. libretexts.org

The pyridine nitrogen atom of 4-(5-bromopyridin-3-yl)aniline possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to transition metal centers. As such, this compound and its derivatives can act as monodentate ligands. The field of coordination chemistry extensively utilizes pyridyl ligands in the design of catalysts and functional materials. guidechem.com

The electronic properties of the ligand can be tuned by transformations at the bromine and aniline sites. For instance, replacing the bromine via a Stille or Sonogashira coupling would alter the steric and electronic environment around the coordinating nitrogen. The aniline group, being an electron-donating substituent (indirectly), increases the electron density on the pyridine ring, enhancing the σ-donating ability of the pyridine nitrogen compared to unsubstituted pyridine. This makes it a stronger Lewis base and potentially a more robust ligand for stabilizing metal complexes. Derivatives of this scaffold could be used to synthesize complexes with various metals (e.g., Palladium, Nickel, Copper) for applications in catalysis or materials science. researchgate.net

Research on Multi-Component Reactions of 4-(5-Bromopyridin-3-yl)aniline Inconclusive

Following a comprehensive search of available scientific literature, no specific research findings or detailed data on the participation of 4-(5-Bromopyridin-3-yl)aniline in multi-component reactions (MCRs) could be identified. Consequently, the construction of an article detailing the chemical reactivity and transformations of this specific compound within the framework of MCRs is not possible at this time.

Multi-component reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse molecules.

While the individual functional groups of 4-(5-Bromopyridin-3-yl)aniline—an aniline amino group and a bromo-substituted pyridine ring—suggest its potential as a versatile substrate in various organic transformations, its specific utility and behavior in multi-component reaction settings have not been documented in the accessible literature. Without such foundational research, a detailed and scientifically accurate article on this specific topic cannot be generated.

Further experimental research would be required to explore and document the reactivity of 4-(5-Bromopyridin-3-yl)aniline in multi-component reactions, which could then provide the basis for the requested detailed analysis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For 4-(5-Bromopyridin-3-yl)aniline, the spectrum is expected to reveal distinct signals for the protons on both the aniline (B41778) and bromopyridine rings, as well as the amine protons.

The aniline ring protons, being part of a para-substituted system, are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the amino group (H-2' and H-6') would be shifted upfield compared to those ortho to the pyridyl substituent (H-3' and H-5') due to the electron-donating nature of the NH₂ group. The protons on the bromopyridine ring are expected to be in the more deshielded region of the spectrum due to the electronegativity of the nitrogen atom and the bromine atom. Each of the three pyridine (B92270) protons (H-2, H-4, H-6) should appear as a distinct, finely split signal due to small long-range couplings. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(5-Bromopyridin-3-yl)aniline Predicted data based on analogous structures and chemical shift increments. Solvent: DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.8 - 9.0 | Doublet (d) |

| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) |

| Pyridine H-4 | 8.2 - 8.4 | Triplet (t) or Doublet of Doublets (dd) |

| Aniline H-3', H-5' | 7.5 - 7.7 | Doublet (d) |

| Aniline H-2', H-6' | 6.7 - 6.9 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 4-(5-Bromopyridin-3-yl)aniline is expected to produce a distinct signal. The molecule contains 11 carbon atoms, and due to molecular symmetry (the aniline ring having a C₂ axis), 9 unique signals are anticipated: 5 for the bromopyridine ring and 4 for the aniline ring.

Carbons directly attached to the electronegative nitrogen and bromine atoms (C-3, C-5) and the carbon attached to the nitrogen in the aniline ring (C-1') are expected to be significantly deshielded. The carbon bearing the bromine atom (C-5) would show a reduced intensity and its chemical shift would be directly influenced by the halogen. The quaternary carbons (C-3, C-5, C-1', C-4') will typically exhibit lower intensity signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(5-Bromopyridin-3-yl)aniline Predicted data based on analogous structures and chemical shift increments. Solvent: DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-4' (ipso-C) | 148 - 152 |

| Pyridine C-2 | 147 - 150 |

| Pyridine C-6 | 145 - 148 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-3 (ipso-C) | 133 - 136 |

| Aniline C-1' (ipso-C) | 128 - 132 |

| Aniline C-3', C-5' | 127 - 130 |

| Pyridine C-5 (C-Br) | 118 - 122 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 4-(5-Bromopyridin-3-yl)aniline, COSY would show correlations between the adjacent protons on the aniline ring (H-2'/H-3' and H-5'/H-6'). It would also reveal the coupling network within the pyridine ring, showing cross-peaks between H-2, H-4, and H-6, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to unambiguously link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would connect the aniline proton signals at ~6.8 ppm to the C-2'/C-6' carbon signal at ~114 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This experiment provides the final piece of the puzzle by connecting molecular fragments. Key HMBC correlations would be expected between the aniline protons (H-3'/H-5') and the pyridine C-3, and between the pyridine proton H-4 and the aniline C-4', confirming the linkage between the two aromatic rings.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of 4-(5-Bromopyridin-3-yl)aniline would be dominated by characteristic bands corresponding to its primary functional groups. The most prominent would be the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ will contain characteristic C=C and C=N stretching vibrations from both aromatic rings. The C-N stretching vibration and N-H bending will also provide signals in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for 4-(5-Bromopyridin-3-yl)aniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=C and C=N Stretch | Aromatic Rings | 1500 - 1620 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aryl-Amine & Aryl-Aryl | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic rings. The Raman spectrum of 4-(5-Bromopyridin-3-yl)aniline would be expected to show strong signals for the aromatic ring breathing modes. The symmetric C=C stretching vibrations of the phenyl and pyridine rings would give rise to intense bands. The C-Br bond, being highly polarizable, should also yield a characteristic and readily identifiable Raman signal. The N-H stretching vibrations are typically weak in Raman spectra. This complementarity allows for a more complete vibrational analysis of the molecule.

Table 4: Predicted Raman Shifts for 4-(5-Bromopyridin-3-yl)aniline

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Ring Breathing/Stretching (symmetric) | Phenyl and Pyridine Rings | 1550 - 1610 |

| C-N Stretch | Aryl-Amine & Aryl-Aryl | 1250 - 1350 |

| Ring Breathing (trigonal) | Phenyl Ring | ~1000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 4-(5-Bromopyridin-3-yl)aniline, the molecular formula is C₁₁H₉BrN₂. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are nearly equal in intensity and separated by two mass units, providing a clear marker for the presence of a single bromine atom. HRMS analysis would be expected to produce an m/z value that matches the calculated exact mass of the molecular ion [M]⁺ or its protonated form [M+H]⁺ with an error of less than 5 parts per million (ppm).

| Molecular Formula | Ion Species | Isotope | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₁₁H₉BrN₂ | [M+H]⁺ | ⁷⁹Br | 249.0025 |

| ⁸¹Br | 251.0005 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of 4-(5-Bromopyridin-3-yl)aniline contains two primary chromophores: the aniline ring and the bromopyridine ring. These aromatic systems contain delocalized π-electrons, making them active in the UV region.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically high-intensity absorptions. Additionally, the nitrogen atoms in the aniline and pyridine moieties possess non-bonding electrons (n electrons), which can give rise to lower intensity n → π* transitions. youtube.com Studies on aniline and its derivatives show characteristic absorption bands in the UV region. rsc.orgresearchgate.net The conjugation between the two aromatic rings in 4-(5-Bromopyridin-3-yl)aniline would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated aniline and bromopyridine molecules.

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aniline & Pyridine Rings | 230 - 290 | High |

| n → π | Nitrogen Lone Pairs | 300 - 360 | Low |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the arrangement of atoms within a crystalline solid. units.it It provides direct information on the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound. mdpi.com To perform this analysis, a high-quality single crystal of 4-(5-Bromopyridin-3-yl)aniline is required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. mdpi.com

This analysis would provide key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-N, C-C, C-Br) and the angles between them. For instance, the C-N bond connecting the two rings is expected to be shorter than a typical C-N single bond due to partial π-character. wikipedia.org

Molecular Conformation: The dihedral angle between the planes of the pyridine and aniline rings is a critical parameter, defining the degree of twist in the molecule's conformation. In similar bi-aryl systems, this angle is influenced by steric hindrance and crystal packing forces. nih.gov

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the -NH₂ group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a solid sample. jst.go.jp Instead of a single crystal, a finely powdered sample containing millions of randomly oriented microcrystals is used. The resulting diffractogram is a unique "fingerprint" of the crystalline phase, characterized by a series of diffraction peaks at specific scattering angles (2θ). americanpharmaceuticalreview.com

PXRD is crucial for:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data confirms the identity of the crystalline solid.

Polymorph Screening: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties. thermofisher.com

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from known impurities can confirm the sample's phase purity.

| Peak Position (2θ, degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 13.5 | 6.55 | 99 |

| 16.5 | 5.37 | 10 |

| 19.1 | 4.64 | 18 |

| 23.6 | 3.77 | 25 |

| 27.1 | 3.29 | 100 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the components of a mixture, making it a cornerstone for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like 4-(5-Bromopyridin-3-yl)aniline. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analysis due to the compound's aromatic and moderately polar nature. phenomenex.com

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities. rsc.org Key parameters include:

Stationary Phase: A C18 (octadecylsilane) column is a common choice, offering strong hydrophobic interactions with the aromatic rings of the analyte. tandfonline.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detector: A UV detector is ideal, set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or a λmax value determined by UV-Vis spectroscopy).

Flow Rate and Temperature: Typically a flow rate of 1.0 mL/min and ambient or slightly elevated column temperature (e.g., 25-30 °C) are used to ensure reproducibility.

The purity of a sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of the synthesis of 4-(5-Bromopyridin-3-yl)aniline, GC, particularly when coupled with Mass Spectrometry (GC-MS), is indispensable for monitoring reaction progress, identifying impurities, and characterizing volatile byproducts. The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can generate a variety of volatile byproducts. These may arise from unreacted starting materials, side reactions, or decomposition of reagents and the target molecule under thermal stress in the GC inlet.

The principle of GC relies on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. Volatile compounds with lower boiling points and weaker interactions with the stationary phase travel through the column more quickly, resulting in shorter retention times. This allows for the effective separation of a complex mixture into its individual components.

Detailed Research Findings

While specific GC-MS analysis data for the volatile byproducts of 4-(5-Bromopyridin-3-yl)aniline synthesis is not extensively published, valuable insights can be drawn from studies on analogous heterocyclic compounds. For instance, the GC-MS analysis of crude reaction mixtures in the synthesis of quinoline (B57606) derivatives from N-(4-pyridinyliden)anilines reveals the formation of several types of byproducts alongside the main product. researchgate.net The identification of these byproducts is crucial for optimizing reaction conditions to maximize the yield of the desired product and to understand the reaction mechanism and potential side pathways.

In a typical GC-MS analysis, the crude reaction mixture is diluted in a suitable solvent and injected into the GC. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component that aids in its structural elucidation.

Potential volatile byproducts in the synthesis of 4-(5-Bromopyridin-3-yl)aniline could include:

Unreacted starting materials such as 3,5-dibromopyridine (B18299) or aminophenylboronic acid derivatives.

Homocoupling products, for example, biphenyl (B1667301) derivatives from the coupling of two aminophenylboronic acid molecules.

Solvent-related impurities or degradation products.

Byproducts from the decomposition of the palladium catalyst or ligands.

The United States Environmental Protection Agency (EPA) has established standardized methods, such as Method 8131, for the determination of aniline and its derivatives by gas chromatography. epa.gov This method provides retention time data for a variety of aniline compounds on different GC columns, which can be a useful reference for identifying potential aniline-related byproducts. For example, the retention time of 4-bromoaniline (B143363), a potential impurity or starting material, is well-documented under specific GC conditions. epa.gov

Furthermore, studies on the impurity profiling of structurally related compounds, such as 3-bromo-5-(trifluoromethyl)aniline, have identified di-bromo derivatives as significant impurities. srce.hr This suggests that the formation of such di-halogenated byproducts could also be a possibility in the synthesis of 4-(5-Bromopyridin-3-yl)aniline and could be readily identified by GC-MS.

Illustrative Data from a Related Synthesis

To illustrate the utility of GC-MS in analyzing byproducts of related heterocyclic syntheses, the following table presents data from the analysis of a crude reaction mixture for the synthesis of 4-methyl-2-(4-pyridinyl)quinolines. researchgate.net This provides an example of the types of volatile compounds that can be identified and their characteristic GC-MS data.

| Compound Type | Retention Time (min) | Molecular Ion (m/z) |

| Desired Product | 27.25 | 220 |

| Byproduct 1 | 31.51 | 260 |

| Desired Product | 28.99 | 234 |

| Byproduct 2 | 32.51 | 274 |

| Desired Product | 29.86 | 248 |

| Byproduct 3 | 33.89 | 288 |

| Desired Product | 30.25 | 262 |

| Byproduct 4 | 33.75 | 302 |

This interactive table showcases how GC-MS can effectively separate and provide initial identification of various components in a complex reaction mixture based on their retention times and molecular weights. The structural elucidation of these byproducts would then be confirmed by detailed analysis of their mass fragmentation patterns.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its properties. tandfonline.com A typical DFT study on 4-(5-Bromopyridin-3-yl)aniline would begin with geometry optimization, a process that finds the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Following optimization, various electronic properties can be analyzed.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. thaiscience.inforesearchgate.net A smaller gap generally suggests higher reactivity. For 4-(5-Bromopyridin-3-yl)aniline, this analysis would pinpoint the most probable sites for electron donation and acceptance, offering insights into its reactive behavior.

Typical Data from a HOMO-LUMO Analysis:

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net An MEP analysis of 4-(5-Bromopyridin-3-yl)aniline would identify the electronegative nitrogen and bromine atoms as likely centers of negative potential, while the amine hydrogens would be regions of positive potential.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally intensive than DFT but can provide highly accurate results for electronic structure. An ab initio study could be used to refine the understanding of the electronic properties of 4-(5-Bromopyridin-3-yl)aniline, providing a benchmark for results obtained by other methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given compound. By calculating the magnetic shielding around each nucleus in the optimized geometry of 4-(5-Bromopyridin-3-yl)aniline, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimentally obtained spectra is a powerful method for structural verification. However, no such predictive data for 4-(5-Bromopyridin-3-yl)aniline has been published.

Typical Data from a Predicted NMR Chemical Shift Analysis:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|

Calculation of Vibrational Frequencies

The vibrational frequencies of aniline (B41778) derivatives can be effectively calculated using Density Functional Theory (DFT). A common and reliable method for this purpose is the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p). Theoretical calculations provide harmonic frequencies, which often deviate from experimental values due to the neglect of anharmonicity and other model limitations. To bridge this gap, the calculated frequencies are typically scaled using empirical scaling factors. For instance, scaling factors of 0.952 for N-H stretching and 0.981 for C-N, C-X (where X is a halogen), C=C, and N-H bending vibrations have been shown to provide good agreement with experimental data for haloaniline derivatives asianpubs.org.

The calculated vibrational modes can be assigned to specific molecular motions. Key vibrational frequencies for a molecule like 4-(5-Bromopyridin-3-yl)aniline would include:

N-H stretching: Typically observed in the high-frequency region of the infrared spectrum.

C-Br stretching: Occurs at lower frequencies.

Pyridine (B92270) and Aniline Ring Vibrations: A complex set of bands corresponding to C-C stretching, C-H in-plane and out-of-plane bending.

C-N stretching: Important for identifying the link between the aniline and pyridine rings.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (Unscaled) | Typical Scaled Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3332 |

| N-H Symmetric Stretch | ~3400 | ~3237 |

| Aromatic C-H Stretch | ~3100-3000 | ~3041-2943 |

| C=C Ring Stretch (Pyridine) | ~1600 | ~1570 |

| C=C Ring Stretch (Aniline) | ~1590 | ~1560 |

| N-H Bending (Scissoring) | ~1630 | ~1600 |

| C-N Stretch | ~1300 | ~1275 |

| C-Br Stretch | ~650 | ~638 |

Simulation of UV-Vis Spectra

The electronic absorption properties of 4-(5-Bromopyridin-3-yl)aniline can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a widely used method for predicting UV-Vis spectra mdpi.comrsc.orgsharif.edu. The calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental spectra researchgate.net.

The simulation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions, such as π→π* and n→π*, can be assigned to these bands by analyzing the molecular orbitals involved. For aniline and its derivatives, characteristic absorption bands are observed in the UV region researchgate.net. The presence of the bromopyridinyl substituent is expected to influence the electronic structure and thus the absorption spectrum.

Based on TD-DFT calculations for similar aromatic amines and pyridine derivatives, the simulated UV-Vis spectrum of 4-(5-Bromopyridin-3-yl)aniline in a solvent like methanol would likely exhibit the following characteristics:

| Transition Type | Predicted λmax (nm) | Major Molecular Orbital Contribution |

| π→π | ~290-310 | HOMO → LUMO |

| π→π | ~240-260 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| n→π* | ~320-340 | Lone pair on N → LUMO |

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. For 4-(5-Bromopyridin-3-yl)aniline, these interactions are key to understanding its solid-state properties.

Hydrogen Bonding Analysis

Hydrogen bonds are expected to play a significant role in the crystal structure of 4-(5-Bromopyridin-3-yl)aniline, given the presence of the amine (-NH2) group and the pyridine nitrogen atom. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen is a potential acceptor.

In related crystal structures, such as that of (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol, both intramolecular and intermolecular hydrogen bonds are observed. These include N—H···N and O—H···N interactions that link molecules into a three-dimensional network nih.gov. For 4-(5-Bromopyridin-3-yl)aniline, it is plausible that similar N—H···N hydrogen bonds form, creating chains or more complex networks that stabilize the crystal lattice. The bromine atom can also participate in weaker C—H···Br interactions researchgate.net.

| Donor (D) | Hydrogen (H) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |

| N-H | H | N (pyridine) | ~2.0 - 2.5 | ~150 - 170 |

| C-H | H | Br | ~2.8 - 3.2 | ~130 - 160 |

Pi-Stacking Interactions

Aromatic rings in molecules like 4-(5-Bromopyridin-3-yl)aniline can interact through π-stacking, where the electron-rich π systems of the aniline and pyridine rings overlap. These interactions are crucial for the stability of many crystal structures containing aromatic moieties mdpi.com. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements.

Hirshfeld Surface Analysis for Crystal Packing Contributions

For compounds containing bromine, hydrogen, carbon, and nitrogen, the most significant contributions to the Hirshfeld surface typically come from H···H, C···H/H···C, and Br···H/H···Br contacts. For instance, in a related bromo-substituted aniline derivative, the contributions were found to be H···H (33.2%), Br···H/H···Br (20.9%), O···H/H···O (11.2%), C···H/H···C (11.1%), and N···H/H···N (10%) nih.gov. A similar distribution would be expected for 4-(5-Bromopyridin-3-yl)aniline.

| Intermolecular Contact Type | Expected Percentage Contribution |

| H···H | ~30-40% |

| C···H/H···C | ~15-25% |

| Br···H/H···Br | ~15-25% |

| N···H/H···N | ~5-15% |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For aniline derivatives, studies have been conducted to understand their reactions with radicals, such as the hydroxyl (OH) radical, which is important in atmospheric chemistry mdpi.com. The mechanism of such a reaction involving 4-(5-Bromopyridin-3-yl)aniline could be investigated using methods like the M06-2X functional with a 6-311++G(3df,2p) basis set to map out the potential energy surface.

Such a study would involve locating the transition states and intermediates for various possible reaction pathways, such as OH addition to the aromatic rings or hydrogen abstraction from the amine group. By calculating the activation energies for each step, the most favorable reaction pathway can be determined. For example, in the reaction of 4-methyl aniline with OH radicals, several addition and abstraction pathways were computationally explored to identify the major products mdpi.com. A similar approach could be applied to understand the reactivity of 4-(5-Bromopyridin-3-yl)aniline in various chemical environments, providing valuable insights that complement experimental studies.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanism of a chemical reaction. It involves locating the transition state (TS) on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate. For a molecule like 4-(5-Bromopyridin-3-yl)aniline, transition state analysis would be crucial in understanding reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) or nucleophilic aromatic substitution.

In the context of a Suzuki-Miyaura coupling reaction, where the bromine atom on the pyridine ring is replaced, computational studies on similar bromopyridine substrates have elucidated the key transition states for oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. researchgate.net For instance, DFT calculations can determine the geometries and energies of the transition states involved in the oxidative addition of the aryl bromide to a palladium(0) complex.

Similarly, for a Buchwald-Hartwig amination, another pivotal reaction for forming C-N bonds, transition state analysis can shed light on the energetics of the catalytic cycle. nih.govwikipedia.org DFT calculations on related aryl bromide systems have been used to investigate the transition states of the oxidative addition and reductive elimination steps, providing a deeper understanding of the factors that influence reaction efficiency. nih.gov

While specific data for 4-(5-Bromopyridin-3-yl)aniline is not available, the following table presents representative data from a DFT study on the Buchwald-Hartwig amination of a generic aryl bromide, illustrating the type of information that would be obtained from a transition state analysis.

| Step in Catalytic Cycle | Description of Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) complex approaching the C-Br bond | 15.2 |

| Reductive Elimination | Formation of the C-N bond from the Pd(II) intermediate | 12.8 |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of Buchwald-Hartwig amination reactions of aryl bromides.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to trace the energetic profile of a reaction from reactants to products, passing through any intermediates and transition states. arxiv.org This provides a comprehensive view of the reaction mechanism. For 4-(5-Bromopyridin-3-yl)aniline, mapping the reaction coordinate for a given transformation would reveal the lowest energy path and identify all stationary points along this path.

Recent advancements in computational methods have also allowed for the use of machine learning and causality models to analyze complex reaction coordinates from molecular dynamics simulations, offering a more dynamic picture of the reaction pathway. nih.govresearchgate.net

The following table provides an example of the kind of data that would be generated from a reaction coordinate mapping study for a hypothetical SNAr reaction involving a bromopyridine derivative.

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Bromopyridine derivative + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer intermediate | +18.5 |

| Intermediate | Meisenheimer complex | -5.2 |

| Transition State 2 (TS2) | Departure of the bromide ion | +12.1 |

| Products | Substituted pyridine + Bromide ion | -15.7 |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of SNAr reactions on electron-deficient aromatic rings.

Advanced Applications in Chemical Science and Technology

Role as a Key Intermediate in Multi-Step Organic Synthesis

The bifunctional nature of 4-(5-Bromopyridin-3-yl)aniline, possessing both a halogenated pyridine (B92270) and an aniline (B41778) moiety, positions it as a strategic intermediate in the synthesis of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the aniline nitrogen provides a site for nucleophilic attack, amidation, and diazotization, enabling the extension of the molecular framework in multiple directions.

Precursor for Advanced Heterocyclic Systems

The structure of 4-(5-Bromopyridin-3-yl)aniline is particularly well-suited for the synthesis of advanced heterocyclic systems, which are core components of many pharmaceuticals and functional materials. The pyridine and aniline rings can be incorporated into larger fused ring systems or act as scaffolds for further functionalization.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. The bromine atom on the pyridine ring can readily participate in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds or the Buchwald-Hartwig amination to form carbon-nitrogen bonds. nih.gov These reactions are fundamental in medicinal chemistry for building libraries of compounds for drug discovery. nih.gov For instance, similar anilino-quinazoline scaffolds are used as potent inhibitors for the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. ijcce.ac.irresearchgate.net The synthesis of such molecules often involves coupling an aniline derivative with a halogenated heterocycle. ijcce.ac.ir

The compound can also be a precursor for kinase inhibitors. The general structure of many kinase inhibitors involves a heterocyclic core with various substituents to ensure specific binding to the ATP pocket of the enzyme. ed.ac.uksoci.org The 4-(5-Bromopyridin-3-yl)aniline scaffold provides a foundation for creating such inhibitors, where the aniline part can be modified to interact with the hinge region of the kinase, and the bromopyridine end can be functionalized to achieve selectivity and potency. mdpi.com

| Reaction Type | Reagents | Catalyst System | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Bi-aryl and Hetero-bi-aryl Compounds |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-Aryl Heterocyclic Amines |

| Amide Coupling | Acyl Chloride/Carboxylic Acid | Coupling Agent (e.g., EDC) | N-Acyl Derivatives |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Derivatives |

Building Block for Complex Polyaromatic Compounds

Beyond fused heterocycles, 4-(5-Bromopyridin-3-yl)aniline serves as a valuable building block for constructing complex polyaromatic compounds. These compounds are of interest in materials science for their electronic and photophysical properties. The Suzuki coupling reaction, for example, can be used to link the bromopyridine moiety to other aromatic systems, such as pyrene (B120774) or fluorene (B118485) derivatives, to create extended π-conjugated systems. nih.gov Such structures are often investigated for their potential use in organic electronics.

Palladium-catalyzed reactions are a cornerstone for assembling these complex structures. For instance, multicomponent reactions involving bromopyridines, imines, and alkynes, catalyzed by palladium complexes, can lead to the formation of indolizine (B1195054) structures in a modular fashion. nih.govscispace.com While not directly using 4-(5-Bromopyridin-3-yl)aniline, this methodology illustrates how the bromopyridine handle can be leveraged to build complex polyaromatic heterocyclic systems. nih.govscispace.com

Applications in Catalysis and Ligand Design

The nitrogen atoms in both the pyridine and aniline rings of 4-(5-Bromopyridin-3-yl)aniline make it an attractive scaffold for the design of novel ligands for catalysis.

Ligands for Transition Metal Catalysis

The pyridine nitrogen and the aniline nitrogen can act as a bidentate chelate system to coordinate with transition metals like palladium, rhodium, or iridium. rsc.org Such metal complexes are central to homogeneous catalysis. The electronic properties and steric hindrance of the ligand can be finely tuned by modifying the 4-(5-Bromopyridin-3-yl)aniline backbone. For example, further substitution on the aniline ring or replacement of the bromine atom via cross-coupling can alter the ligand's characteristics, thereby influencing the activity and selectivity of the metal catalyst. rsc.org

N-aryl-2-aminopyridines, which share a similar structural motif, are known to form stable complexes with metals, facilitating cyclization and functionalization reactions. rsc.org This highlights the potential of derivatives of 4-(5-Bromopyridin-3-yl)aniline to act as directing groups or ligands in transition metal-catalyzed C-H activation and other cross-coupling reactions. rsc.org

| Metal Center | Potential Ligand Type | Potential Catalytic Application |

| Palladium (Pd) | P,N-Ligands (after phosphine (B1218219) introduction) | Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig) |

| Rhodium (Rh) | N,N-Bidentate Ligands | Asymmetric Hydrogenation, Hydroformylation |

| Iridium (Ir) | N,N-Bidentate Ligands | C-H Activation, Transfer Hydrogenation |

| Copper (Cu) | N,N-Bidentate Ligands | A³ Coupling (Aniline-Aldehyde-Alkyne) |

Organocatalytic Applications

While less common, aniline derivatives can function as organocatalysts, particularly in reactions involving iminium or enamine intermediates. The basicity of the nitrogen atoms in 4-(5-Bromopyridin-3-yl)aniline could potentially be harnessed for base-catalyzed reactions. For example, L-proline, an amino acid, is a well-known organocatalyst for various multi-component reactions to produce heterocyclic systems like pyrans. mdpi.com Although direct applications of 4-(5-Bromopyridin-3-yl)aniline as an organocatalyst are not widely documented, its structural features suggest a potential area for future research, perhaps as a precursor to more complex chiral amine or phosphine organocatalysts.

Materials Science and Engineering Applications

The rigid, aromatic structure of 4-(5-Bromopyridin-3-yl)aniline makes it a candidate for incorporation into advanced materials. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Precursors for Organic Electronic Materials

The unique electronic properties of 4-(5-Bromopyridin-3-yl)aniline, stemming from its electron-rich aniline moiety and the electron-withdrawing nature of the bromopyridine ring, make it a valuable precursor in the synthesis of organic electronic materials. These materials are foundational to the development of next-generation electronics that are flexible, lightweight, and cost-effective to produce.

Research in this area has focused on utilizing 4-(5-Bromopyridin-3-yl)aniline as a building block for more complex molecular structures with tailored electronic characteristics. Specifically, its primary amine group and the bromine atom offer versatile reaction sites for cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These synthetic pathways allow for the systematic extension of the conjugated system, a key factor in determining the charge transport properties of the final material.

Materials derived from this precursor are often investigated for their potential as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs). The introduction of the pyridine nitrogen atom can also influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is critical for efficient charge injection and transport in electronic devices.

| Application Area | Role of 4-(5-Bromopyridin-3-yl)aniline Derivative | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Layer (HTL) | Appropriate HOMO energy level, good hole mobility, thermal stability |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High charge carrier mobility, good on/off ratio |

| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Broad absorption spectrum, suitable energy level alignment |

Components in Polymer Chemistry and Functional Coatings

The bifunctional nature of 4-(5-Bromopyridin-3-yl)aniline also lends itself to applications in polymer chemistry. It can serve as a monomer or a key intermediate in the synthesis of functional polymers and coatings. The aniline nitrogen can be a site for polymerization, while the bromo-substituent on the pyridine ring can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Polymers incorporating the 4-(5-bromopyridin-3-yl)aniline unit are being explored for a variety of functional coatings. For instance, the presence of the pyridine moiety can enhance adhesion to metal substrates and provide corrosion resistance. Furthermore, the aromatic structure contributes to the thermal stability and mechanical strength of the resulting polymer.

In the realm of functional coatings, these polymers could find use in anti-static coatings, due to their potential for conductivity upon doping, or as barrier coatings, leveraging their dense molecular packing. The ability to modify the bromine atom allows for the attachment of other functional groups, which can impart properties such as hydrophobicity, oleophobicity, or specific chemical sensing capabilities.

Use in Optoelectronic Devices (excluding biological sensing)

Beyond its role as a precursor for general organic electronics, derivatives of 4-(5-Bromopyridin-3-yl)aniline are being investigated for specific applications in optoelectronic devices. These devices are at the intersection of optics and electronics, converting light into electrical signals or vice versa.

One area of interest is the development of novel emitters for OLEDs. By strategically modifying the core structure of 4-(5-Bromopyridin-3-yl)aniline, for example, by attaching fluorescent or phosphorescent moieties, new materials with specific emission colors and high quantum efficiencies can be synthesized. The inherent charge transport properties of the aniline and pyridine groups can also contribute to more balanced charge injection in the emissive layer, leading to improved device performance and longevity.

Furthermore, the compound can be a building block for materials used in organic photovoltaics (OPVs). In this context, derivatives of 4-(5-Bromopyridin-3-yl)aniline can be designed to act as either electron donor or electron acceptor materials. The tunability of its electronic properties through chemical synthesis is a significant advantage in optimizing the performance of OPV devices, which rely on the efficient generation and separation of excitons.

Derivatization Agent in Analytical Chemistry Methodologies

In the field of analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. The chemical reactivity of 4-(5-Bromopyridin-3-yl)aniline makes it a candidate for use as a derivatization agent.

Enhancing Detectability in Chromatography (e.g., HPLC-MS)

In high-performance liquid chromatography-mass spectrometry (HPLC-MS), the detectability of an analyte is often limited by its ionization efficiency in the mass spectrometer's source. 4-(5-Bromopyridin-3-yl)aniline can be used to derivatize analytes containing specific functional groups, such as carboxylic acids or aldehydes.

The introduction of the 4-(5-bromopyridin-3-yl)aniline tag can significantly enhance the ionization efficiency of the analyte, particularly in positive ion mode electrospray ionization (ESI), due to the basicity of the pyridine and aniline nitrogens. This leads to a lower limit of detection and improved sensitivity of the analytical method. The presence of the bromine atom also provides a distinct isotopic pattern in the mass spectrum, which can aid in the identification and confirmation of the derivatized analyte.

| Advantage | Mechanism | Impact on Analysis |

|---|---|---|

| Enhanced Ionization Efficiency | Introduction of basic nitrogen atoms (aniline and pyridine) | Lower detection limits, increased sensitivity |

| Improved Chromatographic Separation | Modification of analyte polarity | Better peak shape and resolution |

| Facilitated Analyte Identification | Characteristic bromine isotopic pattern | Increased confidence in compound identification |